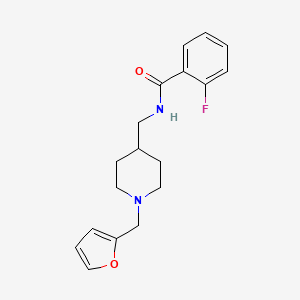

2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOPQZTVPDVNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2F)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1: Key Reagents and Their Roles

Synthetic Routes

Step 1: Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine

Procedure :

- Alkylation of Piperidine : Piperidin-4-ylmethanamine (1 eq) is reacted with furfuryl bromide (1.2 eq) in acetonitrile under reflux (80°C, 12 h) using potassium carbonate (K₂CO₃, 2 eq) as a base.

- Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the alkylated piperidine intermediate.

Key Data :

Step 2: Preparation of 2-Fluorobenzoyl Chloride

Procedure :

- Chlorination : 2-Fluorobenzoic acid (1 eq) is refluxed with excess thionyl chloride (SOCl₂, 3 eq) in anhydrous dichloromethane (DCM) for 4 h.

- Isolation : Excess SOCl₂ and DCM are removed under reduced pressure to obtain 2-fluorobenzoyl chloride as a pale-yellow liquid.

Key Data :

Step 3: Amide Coupling

Procedure :

- Coupling Reaction : 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine (1 eq) is dissolved in DCM and cooled to 0°C. 2-Fluorobenzoyl chloride (1.1 eq) is added dropwise, followed by triethylamine (TEA, 2 eq). The reaction is stirred at room temperature for 6 h.

- Alternative Method : For sensitive substrates, EDCI (1.2 eq) and HOBt (1.2 eq) are used in DMF at 0°C to RT for 12 h.

- Purification : Crude product is washed with NaHCO₃ (5%), dried over MgSO₄, and recrystallized from ethanol/water.

Key Data :

- Yield : 70–82% (direct coupling), 85–90% (EDCI/HOBt)

- Purity : >98% (HPLC)

Reaction Optimization

Solvent and Temperature Effects

Table 2: Comparative Yields Under Varied Conditions

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acyl chloride + TEA | DCM | 0°C → RT | 70–82 |

| EDCI/HOBt | DMF | RT | 85–90 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, 1H, J = 8.0, 1.6 Hz, ArH), 7.45–7.35 (m, 2H, ArH), 6.35 (d, 1H, J = 3.2 Hz, furan-H), 4.15 (s, 2H, NCH₂), 3.10–2.90 (m, 4H, piperidine-H).

- ¹³C NMR : δ 167.2 (C=O), 158.9 (d, J = 245 Hz, C-F), 142.3 (furan-C), 110.4 (furan-CH).

- HRMS : m/z calc. for C₁₈H₂₀FN₂O₂ [M+H]⁺: 331.1462; found: 331.1465.

Physicochemical Properties

- Melting Point : 132–134°C (recrystallized from ethanol).

- Solubility : Soluble in DCM, DMF; sparingly soluble in water.

Industrial-Scale Considerations

- Continuous Flow Synthesis : Patents suggest using flow reactors for piperidine alkylation to enhance reproducibility.

- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Challenges and Mitigation

- Side Reactions : Over-alkylation of piperidine is minimized by using a slight excess of furfuryl bromide.

- Acyl Chloride Stability : In situ generation and immediate use prevent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide and related compounds from the evidence:

Key Structural and Functional Insights

Piperidine Flexibility : The piperidine ring in the target compound adopts a half-chair conformation in analogous structures (e.g., ), which may enhance binding to hydrophobic pockets in target proteins .

Furan vs.

Fluorine Position : The 2-fluoro substitution on the benzamide (target compound) contrasts with 3- or 4-fluoro analogs (e.g., and ). Fluorine’s position influences electronic effects and steric interactions, affecting binding kinetics .

Synthetic Accessibility : The target compound’s simpler structure (vs. triazolo-pyridine derivatives in ) suggests higher synthetic feasibility, though yields for similar compounds vary widely (24–90% in ) .

Biologische Aktivität

2-Fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that belongs to the benzamide class. Its unique structure, characterized by the presence of a fluorine atom and a furan ring, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is , with a molecular weight of 358.4 g/mol. The chemical structure includes a fluorinated benzamide core and a piperidine ring substituted with a furan moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H20F2N2O2 |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | 2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide |

| InChI Key | HMFDBFNEHSMGRC-UHFFFAOYSA-N |

The biological activity of 2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is hypothesized to involve interactions with specific proteins or enzymes, leading to modulation of their activity. The fluorine atom may enhance the compound's binding affinity to target sites, potentially affecting pharmacokinetic properties such as absorption and distribution.

Pharmacological Activities

Research indicates that compounds similar to 2-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibit various biological activities:

1. Anticonvulsant Activity

- Compounds with similar structural features have shown anticonvulsant properties in animal models. For instance, analogs have demonstrated significant protection against seizures in preclinical studies, suggesting potential therapeutic applications in epilepsy .

2. Anticancer Activity

- Preliminary studies indicate that benzamide derivatives can inhibit cancer cell proliferation. For example, certain analogs have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective dosage ranges . The structure–activity relationship (SAR) studies suggest that modifications in the benzamide structure can enhance anticancer efficacy.

3. Antimicrobial Activity

- Some benzamide derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been associated with increased antibacterial activity.

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of structurally related compounds in a rat model. Compounds exhibiting similar piperidine and furan substitutions were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). Results indicated that certain derivatives provided significant protection, with optimal doses correlating with structural modifications that enhanced their pharmacological profile.

Case Study 2: Anticancer Screening

In another investigation, a series of benzamide derivatives were screened for anticancer activity against human cancer cell lines (e.g., A431 and Jurkat). The study revealed that compounds with specific substitutions on the benzene ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising potential for further development .

Q & A

Q. What computational tools predict metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.